molecular formula C6H5ClF2N2 B6299368 2-Chloro-6-(1,1-difluoroethyl)pyrazine CAS No. 2293100-09-9

2-Chloro-6-(1,1-difluoroethyl)pyrazine

Cat. No.: B6299368
CAS No.: 2293100-09-9
M. Wt: 178.57 g/mol
InChI Key: NXSBLKDUROQSKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyrazine involves several steps. One common method is the reaction of 2-chloropyrazine with 1,1-difluoroethane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Chloro-6-(1,1-difluoroethyl)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-(1,1-difluoroethyl)pyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1,1-difluoroethyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Chloro-6-(1,1-difluoroethyl)pyrazine can be compared with other similar compounds, such as:

    2-Chloropyrazine: Lacks the difluoroethyl group, which can affect its reactivity and applications.

    6-(1,1-Difluoroethyl)pyrazine: Lacks the chlorine atom, leading to different chemical properties and reactivity.

The presence of both the chlorine and difluoroethyl groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

2-chloro-6-(1,1-difluoroethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-3-5(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSBLKDUROQSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC(=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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